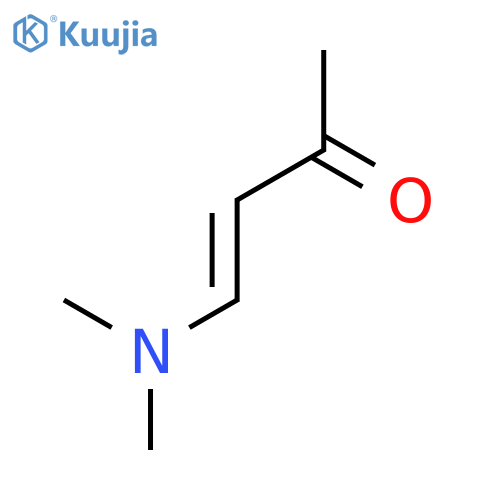Cas no 2802-08-6 (trans-4-(Dimethylamino)-3-buten-2-one)

2802-08-6 structure
商品名:trans-4-(Dimethylamino)-3-buten-2-one
trans-4-(Dimethylamino)-3-buten-2-one 化学的及び物理的性質
名前と識別子
-
- (E)-4-(Dimethylamino)but-3-en-2-one
- 1-Dimethylamino-But-1-EN-3-One, 98
- trans-4-(Dimethylamino)-3-buten-2-one
- 1-DIMETHYLAMINO-BUT-1-EN-3-ONE (DMA)
- 3-Buten-2-one,4-(dimethylamino)-, (3E)-
- 4-(dimethylamino)but-3-en-2-one
- 1-Dimethylamino-but-1-en-3-one
- 1-methyl-3-dimethylaminoprop-2-enone
- (3E)-4-(dimethylamino)but-3-en-2-one
- QPWSKIGAQZAJKS-SNAWJCMRSA-N
- (E)-4-dimethylamino-but-3-en-2-one
- (3E)-4-(Dimethylamino)-3-buten-2-one
- 4-(dimethylamino)-3-buten-2-one
- 3-Buten-2-one, 4-(dimethylamino)-
- 3-BUTEN-2-ONE, 4-(DIMETHYLAMINO)-, (
- AKOS005265081
- EN300-311017
- Methyl .beta.-(N,N-dimethylamino)vinyl ketone
- 3-Buten-2-one, 4-(dimethylamino)- (6CI,7CI,8CI,9CI)
- D5614
- s11427
- (E)-4-(Dimethylamino)-3-buten-2-one
- 4-dimethylamino-3-buten-2-one
- AMY31395
- J-016947
- MFCD00142611
- 2802-08-6
- EN300-97053
- 1190-91-6
- A804197
- SCHEMBL951880
- trans-4-(Dimethylamino)-3-buten-2-one, 97%
- SCHEMBL951882
- 3-Buten-2-one,4-(dimethylamino)-,(3E)-
- AKOS025149894
- 3-BUTEN-2-ONE, 4-(DIMETHYLAMINO)-, (3E)-
- (3E)-4-(Dimethylamino)-3-buten-2-one #
- AS-61804
- CS-W016611
- BBL028273
- STK802358
- GM 6001; Galardin; CS 610; [S-(R*,S*)]-N4-Hydroxy-N1-[1-(1H-indol-3-ylmethyl)-2-(methylamino)-2-oxoethyl]-2-(2-methylpropyl)butanediamide; (2R)-N4-Hydroxy-N1-[(1S)-1-(1H-indol-3-ylmethyl)-2-(methylamino)-2-oxoethyl]-2-(2-methylpropyl)butanediamide
- (E)-4-(Dimethylamino)-3-buten-2-one;
-
- MDL: MFCD00142611
- インチ: 1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3/b5-4+
- InChIKey: QPWSKIGAQZAJKS-SNAWJCMRSA-N
- ほほえんだ: O=C(C([H])([H])[H])/C(/[H])=C(\[H])/N(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 113.08400
- どういたいしつりょう: 113.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 0.3
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 20.3
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 0.973 g/mL at 25 °C(lit.)
- ふってん: 101-102 °C/5 mmHg(lit.)
- フラッシュポイント: 華氏温度:224.6°f
摂氏度:107°c - 屈折率: n20/D 1.557(lit.)
- PSA: 20.31000
- LogP: 0.65070
- ようかいせい: 未確定
trans-4-(Dimethylamino)-3-buten-2-one セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:

- リスク用語:R36/37/38
- ちょぞうじょうけん:2-8°C
trans-4-(Dimethylamino)-3-buten-2-one 税関データ
- 税関コード:29223900
trans-4-(Dimethylamino)-3-buten-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-311017-0.05g |
(3E)-4-(dimethylamino)but-3-en-2-one |
2802-08-6 | 95% | 0.05g |
$19.0 | 2023-02-25 | |
| Enamine | EN300-311017-0.5g |
(3E)-4-(dimethylamino)but-3-en-2-one |
2802-08-6 | 95% | 0.5g |
$19.0 | 2023-02-25 | |
| Enamine | EN300-311017-10.0g |
(3E)-4-(dimethylamino)but-3-en-2-one |
2802-08-6 | 95% | 10.0g |
$65.0 | 2023-02-25 | |
| abcr | AB402958-1 g |
trans-4-(Dimethylamino)-3-buten-2-one; . |
2802-08-6 | 1g |
€83.40 | 2023-06-17 | ||
| Enamine | EN300-97053-10g |
4-(dimethylamino)but-3-en-2-one, trans |
2802-08-6 | 10g |
$463.0 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-237192-5g |
trans-4-(Dimethylamino)-3-buten-2-one, |
2802-08-6 | 5g |
¥549.00 | 2023-09-05 | ||
| Enamine | EN300-311017-5.0g |
(3E)-4-(dimethylamino)but-3-en-2-one |
2802-08-6 | 95% | 5.0g |
$38.0 | 2023-02-25 | |
| TRC | D461110-10g |
trans-4-(Dimethylamino)-3-buten-2-one |
2802-08-6 | 10g |
$523.00 | 2023-05-18 | ||
| TRC | D461110-1g |
trans-4-(Dimethylamino)-3-buten-2-one |
2802-08-6 | 1g |
$ 98.00 | 2023-09-07 | ||
| TRC | D461110-5g |
trans-4-(Dimethylamino)-3-buten-2-one |
2802-08-6 | 5g |
$ 305.00 | 2023-09-07 |
trans-4-(Dimethylamino)-3-buten-2-one 関連文献
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
2802-08-6 (trans-4-(Dimethylamino)-3-buten-2-one) 関連製品
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 42464-96-0(NNMTi)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2802-08-6)trans-4-(Dimethylamino)-3-buten-2-one

清らかである:99%
はかる:100g
価格 ($):343.0